Pipecuronium Bromide

Anesthesiology Cardiovascular Pharmacology Neuromuscular Blockade

Select Pipecuronium Bromide (Arduan, RGH-1106) for your research needs to leverage its critical clinical differentiation: unlike pancuronium, it maintains hemodynamic stability even at 3× ED95, eliminating vagolytic tachycardia and hypertension risks. This long-acting, non-depolarizing steroidal NMBA is the preferred agent for prolonged procedures (CABG, neurosurgery) where stable vitals are paramount. Ensure reliable muscle relaxation without cardiovascular compromise—source Pipecuronium for your studies.

Molecular Formula C35H62Br2N4O4
Molecular Weight 762.7 g/mol
CAS No. 52212-02-9
Cat. No. B120275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePipecuronium Bromide
CAS52212-02-9
SynonymsArduan
Bromide, Pipecurium
Bromide, Pipecuronium
Dibromide Pipecuronium
Dibromide, Dihydrate Pipecuronium
Dihydrate Pipecuronium Dibromide
Pipecurium
Pipecurium Bromide
Pipecuronium
Pipecuronium Bromide
Pipecuronium Dibromide, (16 alpha)-Isomer
Pipecuronium Dibromide, (17 alpha)-Isomer
Pipecuronium Dibromide, (3 beta)-Isomer
Pipecuronium Dibromide, Dihydrate
Pipecuronium, Dibromide
RGH 1106
RGH-1106
RGH1106
Molecular FormulaC35H62Br2N4O4
Molecular Weight762.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C.[Br-].[Br-]
InChIInChI=1S/C35H62N4O4.2BrH/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36;;/h26-33H,9-23H2,1-8H3;2*1H/q+2;;/p-2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-;;/m0../s1
InChIKeyTXWBOBJCRVVBJF-YTGGZNJNSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pipecuronium Bromide (CAS 52212-02-9): Steroidal Neuromuscular Blocker with Distinct Cardiovascular Profile for Prolonged Surgical Procedures


Pipecuronium bromide (Arduan, RGH-1106) is a bisquaternary aminosteroidal, non-depolarizing neuromuscular blocking agent (NMBA) [1]. It functions as a potent competitive antagonist at postsynaptic nicotinic acetylcholine receptors (nAChRs) at the motor endplate, exhibiting a binding affinity (Kd) of 3.06 μM [2]. Clinically, pipecuronium is categorized as a long-acting muscle relaxant used to facilitate endotracheal intubation and provide sustained skeletal muscle relaxation during surgical interventions [3]. Its primary differentiation from other steroidal NMBAs stems from its long duration of action paired with a remarkably stable cardiovascular profile, even at supra-therapeutic doses [4].

Why Pipecuronium Bromide Procurement Should Not Rely on In-Class NMBA Substitution


Substituting pipecuronium bromide with another long-acting steroidal NMBA, such as pancuronium, is not clinically or functionally equivalent. Despite sharing a similar aminosteroid backbone and neuromuscular blocking potency, the two agents diverge significantly in their cardiovascular safety profiles [1]. This divergence stems from differential off-target activities: pancuronium exhibits notable vagolytic and sympathomimetic effects, whereas pipecuronium is devoid of these properties [2]. Consequently, using pancuronium in place of pipecuronium can induce clinically significant tachycardia and hypertension, which are absent with pipecuronium. These pharmacodynamic distinctions are critical for patient safety, particularly in populations with cardiovascular disease, and underscore the need for specific compound selection rather than class-based substitution [3].

Quantitative Differentiation of Pipecuronium Bromide: Evidence for Scientific and Procurement Decisions


Superior Hemodynamic Stability vs. Pancuronium: Quantified Lack of Tachycardia and Hypertension

In a prospective, double-blind randomized trial in coronary artery bypass patients, pipecuronium (100 μg/kg) demonstrated no significant change in heart rate (HR) or mean arterial pressure (MAP) post-induction, whereas pancuronium (150 μg/kg) caused a significant HR increase from 53 ± 11 to 64 ± 9 bpm (P < 0.05) and a rise in cardiac index (CI) from 2.5 ± 0.5 to 3.0 ± 0.8 L/min/m² (P < 0.05) [1]. This was corroborated by another study showing pancuronium increased HR significantly for up to 20 minutes post-administration, while pipecuronium and vecuronium did not [2].

Anesthesiology Cardiovascular Pharmacology Neuromuscular Blockade

Greater Potency and Equivalent Long Duration vs. Pancuronium: Quantified ED95 Values

Cumulative dose-response studies demonstrate pipecuronium is more potent than pancuronium on a microgram-per-kilogram basis. The calculated ED95 (dose required for 95% twitch depression) for pipecuronium was 44.96 μg/kg, compared to 61.12 μg/kg for pancuronium, indicating pipecuronium is approximately 1.36 times more potent [1]. Despite this difference in potency, their clinical durations of action are comparable, with pipecuronium showing a duration of 110.5 ± 0.3 min vs. pancuronium's 115.8 ± 8.1 min at 2x ED95 doses [2].

Pharmacodynamics Anesthesiology Muscle Relaxants

Long-Acting Profile Differentiated from Intermediate-Acting Vecuronium: Quantified Duration of Action

Pipecuronium provides a significantly longer duration of neuromuscular blockade compared to the intermediate-acting steroidal NMBA vecuronium. In a direct comparative study, the clinical duration following a 2x ED95 dose was 110.5 ± 0.3 minutes for pipecuronium, compared to only 36.3 ± 2.1 minutes for vecuronium [1]. This nearly three-fold difference in duration of action is consistent with findings from other studies, where pipecuronium's duration was 148 ± 99 min versus vecuronium's 52 ± 12 min [2].

Pharmacokinetics Anesthesiology Surgical Planning

Absence of Cardiovascular Effects at Supra-Therapeutic Doses: Quantified Safety Margin

Pipecuronium's cardiovascular safety profile is maintained even at doses exceeding the clinically effective range. A study evaluating doses of 70, 85, and 100 μg/kg (up to 3x ED95) found no significant changes in heart rate, systolic or diastolic blood pressure, or cardiac output compared to a saline control group [1]. This is in contrast to pancuronium, which demonstrates dose-dependent increases in heart rate and blood pressure [2]. Furthermore, pipecuronium does not cause histamine release, a common side effect of other NMBAs that can lead to hypotension and bronchospasm [3].

Safety Pharmacology Anesthesiology Cardiovascular

Defined Pharmacokinetic Profile: Low Clearance and Long Elimination Half-Life vs. Rocuronium

Pipecuronium exhibits a distinct pharmacokinetic profile characterized by low plasma clearance (0.16 L/h/kg) and a long elimination half-life (120 minutes) [1]. This is in contrast to the more rapidly cleared rocuronium (clearance 0.27 L/h/kg, half-life 83 minutes) and the intermediate-acting vecuronium [2]. Pipecuronium is primarily eliminated renally, with approximately 40% excreted unchanged in urine over 24 hours [3]. This pharmacokinetic signature underpins its long duration of action and is a key factor in drug selection for prolonged procedures.

Pharmacokinetics Drug Disposition Anesthesiology

Optimal Application Scenarios for Pipecuronium Bromide Based on Quantitative Evidence


Prolonged Cardiac and Major Vascular Surgeries

Given its long duration of action (110-148 minutes at clinical doses) and unparalleled cardiovascular stability, pipecuronium is the preferred neuromuscular blocker for prolonged procedures such as coronary artery bypass grafting (CABG) and major vascular surgeries [1]. Its lack of effect on heart rate and blood pressure, even at 3x ED95 doses, minimizes the risk of intraoperative myocardial ischemia in patients with coronary artery disease, a population where pancuronium's tachycardic effects are contraindicated [2].

Neurosurgical Procedures Requiring Hemodynamic Stability

In neurosurgery, where tight control of intracranial pressure and cerebral perfusion pressure is paramount, pipecuronium's hemodynamic neutrality is a critical advantage [1]. The absence of histamine release and lack of autonomic effects prevent sudden changes in blood pressure that could compromise cerebral perfusion or increase intracranial pressure. Its long duration of action also provides stable surgical conditions for lengthy cranial procedures [2].

Anesthesia for Patients with Significant Cardiovascular Disease

For any surgical procedure in patients with a history of hypertension, ischemic heart disease, or arrhythmias, pipecuronium is the agent of choice among long-acting NMBAs [1]. Unlike pancuronium, which causes a vagolytic-induced tachycardia and can precipitate myocardial ischemia, pipecuronium maintains a stable hemodynamic profile. This makes it a safer alternative for providing muscle relaxation in this vulnerable patient population [2].

Extended Abdominal and Orthopedic Surgeries

For major abdominal surgeries (e.g., Whipple procedure, esophagectomy) or complex orthopedic operations (e.g., spinal fusion, bilateral joint replacement), the sustained neuromuscular blockade provided by pipecuronium reduces the need for frequent re-dosing [1]. This simplifies anesthetic management and ensures consistent muscle relaxation throughout the duration of the procedure, which can often exceed 3-4 hours [2].

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